![molecular formula C11H12BrNO3 B1293977 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide CAS No. 1089989-56-9](/img/structure/B1293977.png)
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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Description
The compound "2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with bromine substituents and amide functionalities have been synthesized and analyzed, suggesting that the compound may share some chemical and physical properties with these analogs .
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves the use of bromine or bromine-containing reagents. For instance, a synthetic protocol for the preparation of 1,3-dibromo-1,1-difluoro-2-propanone, a synthon used for the chemoselective preparation of brominated thiazoles, has been reported . Similarly, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involved NMR, FT-IR spectroscopies, and high-resolution mass spectrometry, indicating that similar analytical techniques could be applicable for the synthesis and characterization of "2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be determined using single-crystal X-ray diffraction, as demonstrated for the coumarin-based fluorescent ATRP initiator . The crystal structure of related compounds, such as antipyrine derivatives, has been characterized to belong to the monoclinic P21/c space group, which could provide insights into the potential crystal packing and molecular geometry of the compound .
Chemical Reactions Analysis
Brominated compounds are often reactive and can participate in various chemical reactions. For example, bromonium ylides can be formed by the intramolecular reaction of a benzyl bromide and an α-imino carbene . The presence of a bromine atom in the compound "2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" suggests that it may also be amenable to similar intramolecular reactions or serve as a precursor for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by the presence of the bromine atom and the overall molecular structure. For instance, the solid-state structures of antipyrine derivatives have been analyzed through Hirshfeld surface analysis, indicating that hydrogen bonds and electrostatic energy contributions play a significant role in molecular stability . The compound may exhibit similar intermolecular interactions due to the presence of the amide group and the potential for hydrogen bonding.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease , suggesting that this compound may also target enzymes related to this condition, such as acetylcholinesterase (AChE).
Mode of Action
If it acts similarly to related compounds, it may inhibit the AChE enzyme, thereby increasing the concentration of acetylcholine in the brain, which could potentially alleviate symptoms of Alzheimer’s disease .
Result of Action
Related compounds have shown moderate inhibitory potential against the ache enzyme , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEQJYTWAJEKNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide |
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